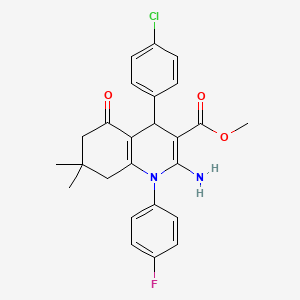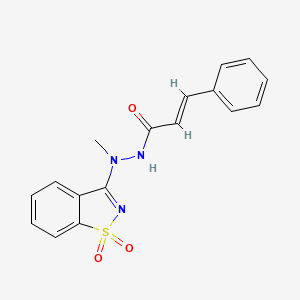![molecular formula C22H24N2O B15011429 10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B15011429.png)
10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a]indole core with various substituents, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 10,10-dimethyl group: This can be achieved through alkylation reactions using suitable alkylating agents.
Attachment of the (1E)-2-(4-methylphenyl)ethenyl group: This step often involves a Heck reaction or similar coupling reactions to introduce the styryl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 10,10-DIMETHYL-10A-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE
- 10,10-DIMETHYL-10A-[(1E)-2-(4-PROPOXYPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE
- 10,10-DIMETHYL-10A-[(1E)-2-(2,5-DIMETHOXYPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE
Uniqueness
The uniqueness of 10,10-DIMETHYL-10A-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1H,2H,3H,4H,10H,10AH-PYRIMIDO[1,2-A]INDOL-2-ONE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-methylphenyl group, for example, can enhance its interaction with certain biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H24N2O |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4-dihydro-1H-pyrimido[1,2-a]indol-2-one |
InChI |
InChI=1S/C22H24N2O/c1-16-8-10-17(11-9-16)12-14-22-21(2,3)18-6-4-5-7-19(18)24(22)15-13-20(25)23-22/h4-12,14H,13,15H2,1-3H3,(H,23,25)/b14-12+ |
Clave InChI |
RGBIEZDHXWWMHW-WYMLVPIESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C23C(C4=CC=CC=C4N2CCC(=O)N3)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C=CC23C(C4=CC=CC=C4N2CCC(=O)N3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B15011351.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15011352.png)
![4,4'-[(5-methylfuran-2-yl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B15011354.png)
![4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-3-nitrobenzonitrile](/img/structure/B15011358.png)
![2-[({(E)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(diphenylmethyl)acetamide](/img/structure/B15011363.png)
![2,6-dibromo-4-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B15011365.png)

![5-[4-(benzyloxy)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011380.png)

![1,4-bis{2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperazine](/img/structure/B15011385.png)
![N-benzyl-2-{[(Z)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15011386.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2,4-dichlorophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B15011392.png)
![2,2-dimethyl-5-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15011401.png)
![N-Furan-2-ylmethyl-N'-{2-[4-(3-nitro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B15011405.png)
